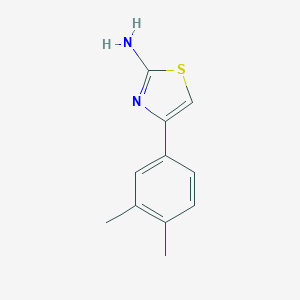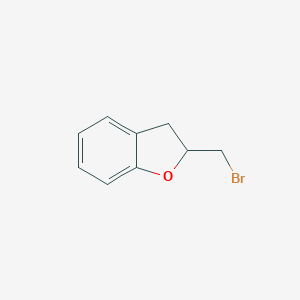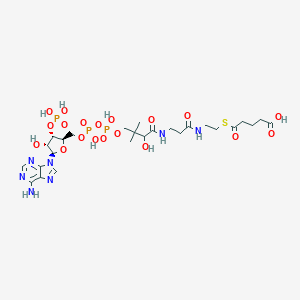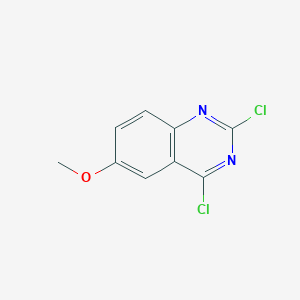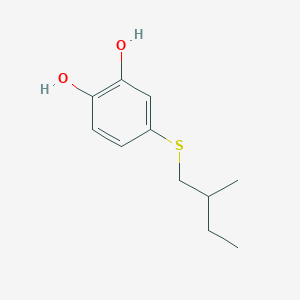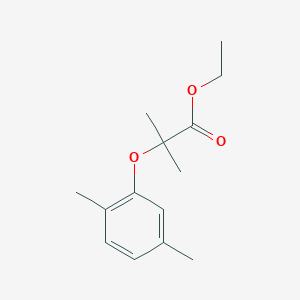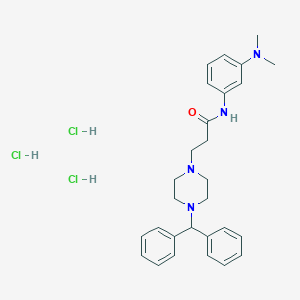
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
Wirkmechanismus
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) acts as a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that is involved in the regulation of a wide range of physiological processes, including the cardiovascular system, the immune system, and the nervous system. By blocking adenosine A1 receptors, DPCPX inhibits the actions of adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, as well as to inhibit the effects of adenosine on coronary blood flow. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, as well as to enhance the production of anti-inflammatory cytokines. In the nervous system, DPCPX has been shown to enhance the release of dopamine, leading to increased locomotor activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) in lab experiments include its selectivity for adenosine A1 receptors, as well as its well-characterized mechanism of action. However, the compound has certain limitations, including its potential toxicity and the need for careful dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1). One potential direction is the study of the compound's effects on the immune system, particularly in the context of inflammatory diseases. Another potential direction is the study of the compound's effects on the nervous system, particularly in the context of neurodegenerative diseases. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases warrants further investigation.
Synthesemethoden
The synthesis of 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) involves the reaction of 1-(3-dimethylaminophenyl)-4-(diphenylmethyl)piperazine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The hydrate form of the compound is obtained by crystallization from water.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been extensively studied for its potential applications in various fields of scientific research. The compound has been used in the study of adenosine receptors, as it is a selective antagonist of adenosine A1 receptors. It has also been used in the study of the effects of adenosine on the cardiovascular system, as well as in the study of the role of adenosine in the regulation of sleep and wakefulness.
Eigenschaften
CAS-Nummer |
107314-65-8 |
|---|---|
Produktname |
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) |
Molekularformel |
C28H37Cl3N4O |
Molekulargewicht |
552 g/mol |
IUPAC-Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C28H34N4O.3ClH/c1-30(2)26-15-9-14-25(22-26)29-27(33)16-17-31-18-20-32(21-19-31)28(23-10-5-3-6-11-23)24-12-7-4-8-13-24;;;/h3-15,22,28H,16-21H2,1-2H3,(H,29,33);3*1H |
InChI-Schlüssel |
KCTWQKRPKKNLBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Andere CAS-Nummern |
107314-65-8 |
Synonyme |
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl )-, hydrochloride, hydrate (2:6:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




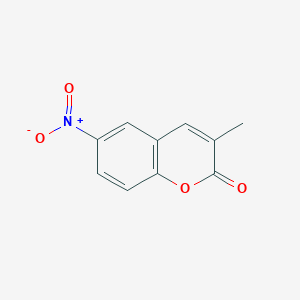

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)
